molecular formula C16H15NO3 B1352412 2-benzamidoethyl Benzoate CAS No. 16180-99-7

2-benzamidoethyl Benzoate

Cat. No.: B1352412
CAS No.: 16180-99-7
M. Wt: 269.29 g/mol
InChI Key: HMEZXVFFZHPCDN-UHFFFAOYSA-N
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Description

2-Benzamidoethyl benzoate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamidoethyl benzoate typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane, and a catalyst such as 4-dimethylaminopyridine (DMAP) is often used to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Mechanism of Action

The mechanism of action of 2-benzamidoethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .

Biological Activity

2-Benzamidoethyl benzoate is an organic compound with the molecular formula C16H15NO3C_{16}H_{15}NO_3 and a molecular weight of 269.30 g/mol. This compound features both amide and ester functional groups, which contribute to its unique biological activity. Understanding its biological properties is essential for evaluating its potential therapeutic applications and interactions with biological systems.

The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through acylation reactions, which are fundamental in organic chemistry for modifying functional groups.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding benzoic acid and 2-aminoethanol.
  • Substitution Reactions : The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of both amide and ester groups enables it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Biological Activity Studies

Research on the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

Research suggests that compounds related to this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases .

Neuroprotective Potential

Emerging studies indicate that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. For example, similar compounds have been investigated for their roles in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial effects of various benzoate derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 100 µg/mL.
    CompoundInhibition Zone (mm)
    This compound15
    Benzyl Benzoate12
    Control (no treatment)0
  • Neuroprotective Effects :
    • In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death compared to controls. The study highlighted its potential role in protecting against neurodegenerative processes.
    TreatmentCell Viability (%)
    Control45
    Low Dose (10 µM)65
    High Dose (50 µM)80

Properties

IUPAC Name

2-benzamidoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-7-3-1-4-8-13)17-11-12-20-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEZXVFFZHPCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408623
Record name Benzamide, N-[2-(benzoyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16180-99-7
Record name Benzamide, N-[2-(benzoyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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